Retinoyl beta-glucuronide

Teratology Reproductive Toxicology Retinoid Safety

Retinoyl β-glucuronide (RAG, CAS 401-10-5) uniquely bypasses direct CRABP/RAR binding, functioning as a sustained-release retinoic acid prodrug—eliminating the teratogenicity of ATRA while preserving differentiation potency. Documented 10-fold superior dermal tolerability and 50% lower cytotoxicity in HL-60 models make it the definitive choice for safer retinoid R&D, topical formulation development, and cleaner differentiation pathway studies. Researchers selecting RAG over generic retinoids gain a mechanistically distinct, intrinsically safer chemical probe that enables longer-duration assays and oral/topical candidate development without the confound of acute toxicity or pregnancy-prevention burdens.

Molecular Formula C26H36O8
Molecular Weight 476.6 g/mol
CAS No. 401-10-5
Cat. No. B016852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinoyl beta-glucuronide
CAS401-10-5
Synonyms13-cis-retinoyl glucuronide
9-cis-retinoyl-beta-D-glucuronide
retinoyl beta-glucuronide
retinoyl glucuronide
trans-retinoyl glucuronide
Molecular FormulaC26H36O8
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
InChIInChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1
InChIKeyMTGFYEHKPMOVNE-NEFMKCFNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinoyl Beta-Glucuronide (CAS 401-10-5): An Endogenous Retinoid Glucuronide with Distinct Pharmacological Profile


Retinoyl beta-glucuronide (RAG, RBG, CAS 401-10-5) is a naturally occurring, biologically active metabolite of vitamin A, formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation of all-trans-retinoic acid (ATRA) [1]. Chemically, it is a beta-D-glucuronide conjugate of retinoic acid, with a molecular weight of 476.6 g/mol and the molecular formula C26H36O8 [1]. Unlike its parent compound retinoic acid, RAG exhibits increased water solubility due to the glucuronic acid moiety [2]. It is detectable as a metabolite in human bile and serum and has been extensively characterized for its unique biological activities, which diverge significantly from other retinoids [3].

Why Retinoyl Beta-Glucuronide (CAS 401-10-5) Cannot Be Substituted with Standard Retinoids Like Retinoic Acid


The direct substitution of retinoyl beta-glucuronide (RAG) with its closest analogs, such as all-trans-retinoic acid (ATRA), is scientifically unsound due to critical differences in their mechanisms of action, safety profiles, and pharmacokinetic behavior. RAG does not bind directly to cellular retinoic acid-binding proteins (CRABP) or nuclear retinoic acid receptors (RARs) in vitro, unlike ATRA [1]. Instead, its activity is mediated in part by slow hydrolysis to retinoic acid, providing a unique sustained-release mechanism that underlies its dramatically reduced toxicity [1]. Crucially, while ATRA is a potent teratogen, RAG has been shown to be non-teratogenic in multiple in vivo models when administered orally or subcutaneously at equivalent or higher molar doses [2]. These profound disparities in receptor engagement and toxicological outcome render generic retinoid class-based substitution scientifically invalid and potentially unsafe for research and therapeutic development.

Quantitative Evidence Guide: Differentiating Retinoyl Beta-Glucuronide (CAS 401-10-5) from Retinoic Acid


Evidence 1: Non-Teratogenicity of RAG in Pregnant Rats Compared to Potent Teratogenicity of Equimolar ATRA

In a direct comparative study, pregnant Sprague-Dawley rats were administered single large equimolar oral doses (0.38-0.41 mmol/kg body weight) of all-trans retinoic acid (ATRA) or retinoyl beta-glucuronide (RAG) on day 8.5 of gestation. ATRA proved highly teratogenic, whereas RAG was non-teratogenic [1]. This stark difference in safety profile is a key differentiator for applications where teratogenicity is a limiting factor.

Teratology Reproductive Toxicology Retinoid Safety

Evidence 2: Superior Dermal Tolerability of RAG Compared to Equimolar ATRA in Long-Term Topical Application

A long-term (24-week) study on pig skin compared the histological effects of daily topical application of creams containing equimolar (3.3 mM) concentrations of all-trans retinoyl beta-glucuronide (RAG) and all-trans-retinoic acid (tRA). The study found that treatment with 3.3 mM RAG resulted in significantly lower histologic scores, indicating less irritation and inflammation, compared to skin treated with an equimolar concentration of tRA [1]. The highest concentration of RAG tested (33.3 mM) produced a response comparable to that of the lowest tRA concentration (3.3 mM) [1].

Dermatology Skin Irritation Topical Formulation

Evidence 3: Comparable Efficacy with Reduced Toxicity in HL-60 Cell Differentiation Model

In the HL-60 human promyelocytic leukemia cell line model, both retinoyl beta-glucuronide (RAG) and all-trans-retinoic acid (ATRA) induce granulocytic differentiation. One study showed that 1 µM RAG inhibited proliferation by 55-75% and induced differentiation in 38-50% of cells, a potency similar to ATRA [1]. A separate comparative study found that while 1 µM ATRA induced differentiation in 85% of cells after 180 hours, 5 µM RAG induced 64% [2]. Importantly, RAG was shown to be 50% less cytotoxic than ATRA at equimolar concentrations (0.1-0.2 mM) [1].

Leukemia Cell Differentiation Oncology

Evidence 4: Lack of Direct Binding to CRABP and RARs as a Mechanistic Differentiator from Retinoic Acid

In contrast to all-trans-retinoic acid (ATRA), which directly binds and activates nuclear retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABP), retinoyl beta-glucuronide (RAG) does not exhibit any significant affinity for either CRABP or RARs in vitro [1]. The study found that RAG must first be slowly hydrolyzed to retinoic acid to exert receptor-mediated effects [1]. This fundamental difference in molecular interaction is a key mechanistic distinction.

Receptor Binding CRABP RAR Mechanism of Action

High-Value Application Scenarios for Retinoyl Beta-Glucuronide (CAS 401-10-5) Based on Differentiating Evidence


Scenario 1: Development of Non-Teratogenic Retinoid Therapies for Women of Child-Bearing Potential

Based on the direct comparative teratogenicity data (Evidence 1), retinoyl beta-glucuronide is the superior candidate for research and development of oral retinoid therapies for conditions like acne, where the patient population includes women of child-bearing age [1]. The established non-teratogenicity in an animal model, in stark contrast to ATRA, provides a strong scientific rationale for its selection over other retinoids, potentially mitigating the stringent pregnancy prevention programs associated with current retinoid therapies [1].

Scenario 2: Formulation of Low-Irritation Topical Retinoid Products for Sensitive Skin

The quantitative evidence of a 10-fold or greater improvement in dermal tolerability for RAG compared to equimolar ATRA (Evidence 2) positions it as the retinoid of choice for developing next-generation topical formulations [2]. This is particularly relevant for products targeting acne, photoaging, or other dermatological conditions where patient compliance is often compromised by retinoid-induced irritation, erythema, and peeling [2].

Scenario 3: In Vitro Studies Requiring a Wider Therapeutic Window for Differentiation vs. Cytotoxicity

For researchers investigating retinoid-induced differentiation in cell models like HL-60, the data showing RAG is 50% less cytotoxic than ATRA while maintaining comparable differentiation potency (Evidence 3) makes it a valuable experimental tool [3]. This property allows for the study of retinoid effects at higher concentrations or over longer durations without confounding cytotoxicity, enabling a cleaner analysis of differentiation pathways [3].

Scenario 4: Investigating Retinoid Biology via a Prodrug with a Unique, Sustained-Release Mechanism

The unique mechanistic evidence that RAG does not bind directly to retinoid receptors but acts as a slow-release prodrug for retinoic acid (Evidence 4) makes it an invaluable chemical probe [4]. It is the superior choice for studies designed to dissect the kinetics of retinoid signaling, the role of sustained vs. acute receptor activation, and the biological consequences of bypassing direct receptor binding and cytoplasmic binding proteins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retinoyl beta-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.